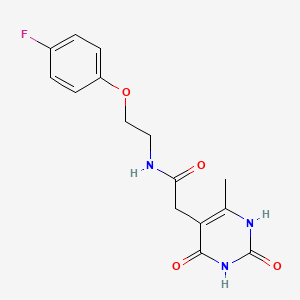

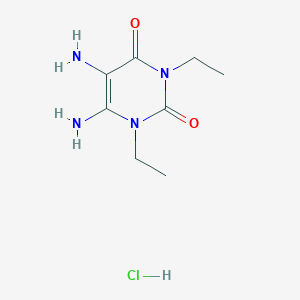

![molecular formula C12H19NO5 B2430146 Racemic-(3S,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid CAS No. 1273566-32-7](/img/structure/B2430146.png)

Racemic-(3S,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound, also known as Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid, has the CAS Number: 1273566-32-7 . It has a molecular weight of 257.29 and its IUPAC name is (3R,3aR,6aR)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid . The compound is typically in the form of a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the available resources.科学的研究の応用

Synthesis of Complex Molecules

One application of Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid is in the synthesis of complex molecules. For instance, Gossauer and Weller (1978) synthesized racemic 5'-tert-butoxycarbonyl-[4-vinyl]isoneobilirubinate, a compound related to Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid, which was used in the synthesis of bile pigments (Gossauer & Weller, 1978).

Inhibition of Enzymatic Activity

Another application is in the study of enzymatic inhibition. Ahmad, Phillips, and Stammer (1992) synthesized compounds from a similar molecule, which were potent inhibitors of L-aromatic amino acid decarboxylase, an important enzyme in neurotransmitter synthesis (Ahmad, Phillips, & Stammer, 1992).

Development of New Synthetic Methods

Furthermore, the compound has been used in developing new synthetic methods. Rassu et al. (1994) utilized a molecule structurally related to Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid in the efficient synthesis of β-hydroxy-α-amino acids, demonstrating its utility in synthetic organic chemistry (Rassu, Zanardi, Cornia, & Casiraghi, 1994).

Diels-Alder Reactions

In addition, Sha, Lee, and Wang (1995) synthesized furo[2,3- c ]pyrroles, which are structurally related to this compound, and studied their reactions in Diels-Alder processes, highlighting its relevance in creating complex cyclic structures (Sha, Lee, & Wang, 1995).

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Racemic-(3S,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid involves the protection of a primary amine, followed by a Diels-Alder reaction, and then deprotection of the amine.", "Starting Materials": [ "3-methyl-1-butanol", "Sodium hydride", "Diethyl ether", "3-aminopentanoic acid", "tert-Butyloxycarbonyl chloride", "Maleic anhydride", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium bicarbonate", "Magnesium sulfate", "Methanol" ], "Reaction": [ "1. Protection of 3-aminopentanoic acid with tert-butyloxycarbonyl chloride in the presence of sodium bicarbonate and ethyl acetate to form Boc-protected amine.", "2. Deprotonation of 3-methyl-1-butanol with sodium hydride in diethyl ether to form the alkoxide.", "3. Addition of the Boc-protected amine to the alkoxide to form the imine intermediate.", "4. Addition of maleic anhydride to the imine intermediate to form the Diels-Alder adduct.", "5. Deprotection of the Boc group with hydrochloric acid in methanol to form the carboxylic acid.", "6. Neutralization of the carboxylic acid with sodium hydroxide.", "7. Extraction of the product with ethyl acetate.", "8. Drying of the organic layer with magnesium sulfate.", "9. Concentration of the organic layer in vacuo to obtain the desired product." ] } | |

CAS番号 |

1273566-32-7 |

分子式 |

C12H19NO5 |

分子量 |

257.28 g/mol |

IUPAC名 |

(3R,3aR,6aR)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-3-carboxylic acid |

InChI |

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-4-7-8(10(14)15)6-17-9(7)5-13/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9-/m0/s1 |

InChIキー |

ZMNHADCKOZUFOT-CIUDSAMLSA-N |

異性体SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC[C@@H]2C(=O)O |

SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |

正規SMILES |

CC(C)(C)OC(=O)N1CC2C(C1)OCC2C(=O)O |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2430067.png)

![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)

![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)

![5-[3-(4-chloro-2-methylphenoxy)propyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2430074.png)

![1,3-Dimethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-6(7H)-one](/img/structure/B2430079.png)

![2-((methylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2430080.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-cyanophenyl)sulfanyl]acetamide](/img/structure/B2430083.png)